molecular formula C25H22N4O3 B2555103 2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359017-09-6

2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2555103
CAS No.: 1359017-09-6
M. Wt: 426.476
InChI Key: WDIOQJKPTOFTMD-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H22N4O3 and its molecular weight is 426.476. The purity is usually 95%.
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Biological Activity

The compound 2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and the relevant biological activities reported in various studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N4O3C_{25}H_{22}N_{4}O_{3} with a molecular weight of approximately 426.5 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC25H22N4O3
Molecular Weight426.5 g/mol
CAS Number941899-18-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[1,5-a]pyrazin framework and subsequent functionalization with oxazole and methoxy groups. The detailed synthetic pathways are crucial for understanding how modifications can affect biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo compounds have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances these activities, suggesting that structural modifications can lead to improved efficacy against pathogens .

Antitumor Activity

Compounds in the pyrazolo family have been investigated for their antitumor potential. They function by inhibiting key enzymes involved in tumor growth, such as thymidine phosphorylase (TP). Studies have demonstrated that modifications to the pyrazolo structure can significantly alter their inhibitory effects on TP, thereby impacting their antitumor activity .

Neuroprotective Effects

There is emerging evidence that pyrazolo derivatives may offer neuroprotective benefits. They have been studied for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various pyrazolo derivatives against Mycobacterium tuberculosis (MTB) strains, revealing promising results for certain compounds at low concentrations .
  • Antitumor Mechanisms : Research conducted by Sun et al. identified several pyrazolo derivatives as effective TP inhibitors, leading to reduced tumor proliferation in vitro .
  • Neuroprotective Studies : A recent investigation highlighted the potential of certain pyrazolo compounds to mitigate neuronal damage in models of neurodegeneration, suggesting a pathway for further drug development .

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-16-8-10-18(11-9-16)24-26-21(17(2)32-24)15-28-12-13-29-22(25(28)30)14-20(27-29)19-6-4-5-7-23(19)31-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIOQJKPTOFTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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